molecular formula C26H25NO5 B14154418 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one CAS No. 141733-91-7

4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one

Katalognummer: B14154418
CAS-Nummer: 141733-91-7
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: MCMGTKLICVSCTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a unique structure that includes a benzyl group, a benzyloxy group, and a methoxyphenyl group, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyl-1,3-oxazolidin-2-one with 3-(benzyloxy)-4-methoxyphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Analyse Chemischer Reaktionen

4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:

    Linezolid: A well-known antibacterial agent used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.

    4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one: An intermediate in the synthesis of renin inhibitors.

These compounds share a common oxazolidinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Eigenschaften

CAS-Nummer

141733-91-7

Molekularformel

C26H25NO5

Molekulargewicht

431.5 g/mol

IUPAC-Name

4-benzyl-3-[2-(4-methoxy-3-phenylmethoxyphenyl)acetyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C26H25NO5/c1-30-23-13-12-21(15-24(23)31-17-20-10-6-3-7-11-20)16-25(28)27-22(18-32-26(27)29)14-19-8-4-2-5-9-19/h2-13,15,22H,14,16-18H2,1H3

InChI-Schlüssel

MCMGTKLICVSCTA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.